Repaglinide M1-D5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

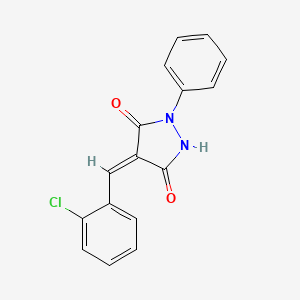

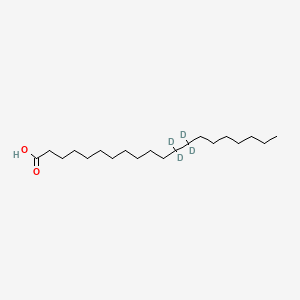

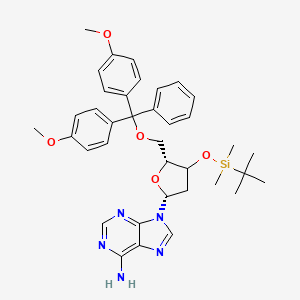

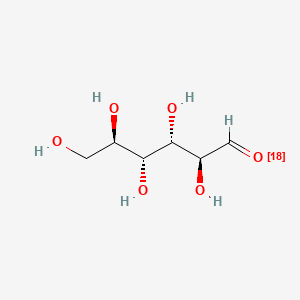

Repaglinide M1-D5 is a deuterium-labeled derivative of Repaglinide M1. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in drug development to study pharmacokinetics and metabolic profiles. Repaglinide itself is an antidiabetic drug belonging to the meglitinide class, which is used to manage blood sugar levels in patients with type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide M1-D5 involves the incorporation of deuterium into the molecular structure of Repaglinide M1. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Repaglinide M1-D5 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Repaglinide M1-D5 has several scientific research applications:

Pharmacokinetic Studies: Deuterium labeling allows for the precise tracking of the compound’s metabolic pathways and pharmacokinetics.

Drug Development: It is used as a tracer in drug development to study the absorption, distribution, metabolism, and excretion of Repaglinide.

Biological Research: The compound is utilized in biological studies to understand its effects on cellular processes and insulin secretion.

Medical Research: this compound is investigated for its potential therapeutic applications in managing diabetes and related metabolic disorders

Mechanism of Action

Repaglinide M1-D5 exerts its effects by promoting insulin release from the β-islet cells of the pancreas. It binds to ATP-sensitive potassium channels on the pancreatic β-cells, causing their closure. This leads to membrane depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion. This mechanism helps in lowering blood glucose levels, particularly after meals .

Comparison with Similar Compounds

Nateglinide: Another meglitinide class drug used for managing type 2 diabetes.

Tolbutamide: A sulfonylurea class drug that also stimulates insulin release.

Comparison:

Mechanism of Action: While both Repaglinide and Nateglinide stimulate insulin release, Repaglinide has a higher affinity for the ATP-sensitive potassium channels, resulting in a more potent insulinotropic effect

Pharmacokinetics: Repaglinide has a shorter half-life compared to Nateglinide, leading to a rapid onset and shorter duration of action

Metabolic Stability: The deuterium labeling in Repaglinide M1-D5 enhances its metabolic stability, reducing the rate of degradation and potentially improving its pharmacokinetic profile

This compound stands out due to its enhanced stability and precise tracking capabilities, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula |

C22H28N2O4 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |

InChI |

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1/i1D3,4D2 |

InChI Key |

OSCVKZCOJUTUFD-RWSOIAPGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)

![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)